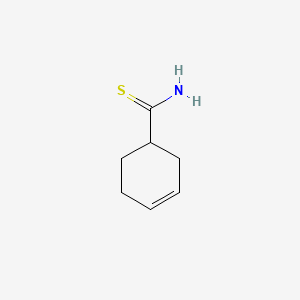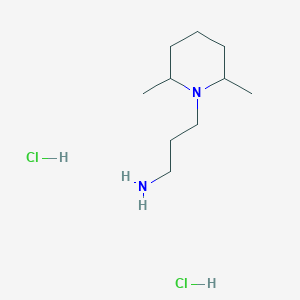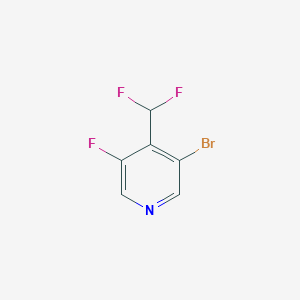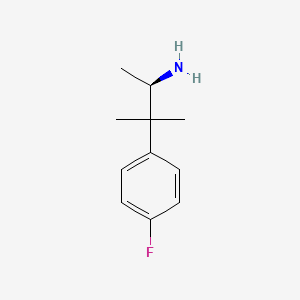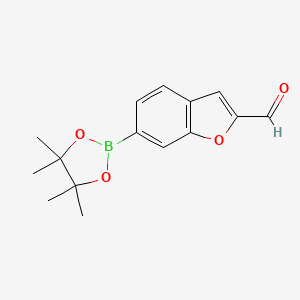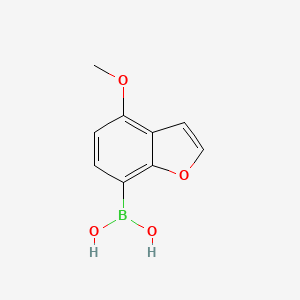
(4-Methoxybenzofuran-7-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxybenzofuran-7-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzofuran-7-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methoxybenzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Although less common, the boronic acid group can be reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: (4-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. This compound can be used to study the interactions between boronic acids and biological molecules, such as proteins and nucleic acids .
Medicine: Boronic acids have shown potential in medicinal chemistry as therapeutic agents. They are being investigated for their role in the treatment of diseases such as cancer and diabetes. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, such as polymers and sensors. This compound can be incorporated into materials to enhance their properties, such as conductivity and stability .
Wirkmechanismus
The mechanism of action of (4-Methoxybenzofuran-7-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function .
Vergleich Mit ähnlichen Verbindungen
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the benzofuran ring.
(4-Hydroxybenzofuran-7-yl)boronic acid: Similar structure but has a hydroxyl group instead of a methoxy group.
(4-Methoxybenzofuran-5-yl)boronic acid: Similar structure but the boronic acid group is attached at a different position on the benzofuran ring.
Uniqueness: (4-Methoxybenzofuran-7-yl)boronic acid is unique due to the presence of both the methoxy group and the benzofuran ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Eigenschaften
Molekularformel |
C9H9BO4 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
(4-methoxy-1-benzofuran-7-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5,11-12H,1H3 |
InChI-Schlüssel |
FQGYIVQZHPRFDM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C(=C(C=C1)OC)C=CO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


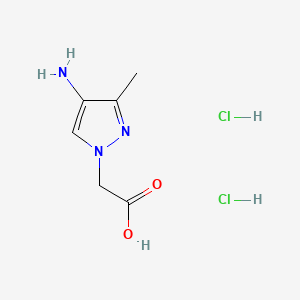
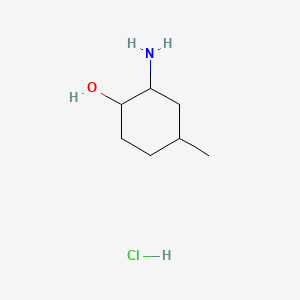
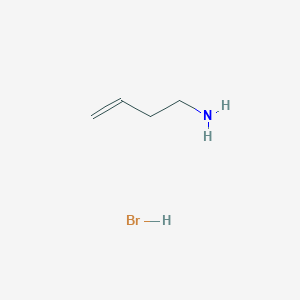
![1-({1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methyl)cyclobutan-1-aminedihydrochloride](/img/structure/B13575158.png)
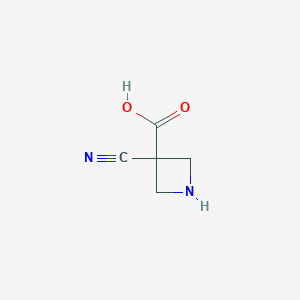
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)

![3-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13575194.png)
![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
